Boc-Dab(Boc)-OH.DCHA Boc-Dab(Boc)-OH.DCHA
Brand Name: Vulcanchem
CAS No.: 201472-66-4
VCID: VC0557178
InChI: InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula:
Molecular Weight: 499.7

Boc-Dab(Boc)-OH.DCHA

CAS No.: 201472-66-4

Cat. No.: VC0557178

Molecular Formula:

Molecular Weight: 499.7

* For research use only. Not for human or veterinary use.

Boc-Dab(Boc)-OH.DCHA - 201472-66-4

Specification

CAS No. 201472-66-4
Molecular Weight 499.7
IUPAC Name (2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1
SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Identification

Boc-Dab(Boc)-OH.DCHA is identified by the CAS number 201472-66-4 and possesses a molecular formula of C26H49N3O6. The compound has a molecular weight of 499.7 g/mol, making it a medium-sized molecule within the realm of protected amino acid derivatives. As its name indicates, it is a salt formed with dicyclohexylamine (DCHA), which enhances its stability and solubility properties in various solvents commonly used in peptide synthesis.

Structural Features

The compound features a diaminobutyric acid (Dab) core with two tert-butoxycarbonyl (Boc) protective groups attached to the amino groups. The α-amino group and the γ-amino group are both protected with Boc groups, creating a molecule with selective reactivity. The carboxylic acid group remains unprotected, allowing for specific coupling reactions to occur at this site. The DCHA counterion forms an ionic bond with the carboxylate, creating a salt structure that contributes to the compound's physical properties.

Physical and Chemical Properties

The IUPAC name of this compound is (2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine. Its isomeric SMILES notation is CC(C)(C)OC(=O)NCCC@@HNC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2, which precisely defines its stereochemistry and connectivity. Boc-Dab(Boc)-OH.DCHA typically appears as a white to off-white crystalline powder with specific solubility characteristics that facilitate its use in various synthetic protocols.

Synthesis and Preparation

Synthetic Routes

The synthesis of Boc-Dab(Boc)-OH.DCHA follows a carefully controlled protection strategy of the diaminobutyric acid core. The process begins with the selective protection of the α-amino group using a tert-butoxycarbonyl (Boc) reagent under controlled pH conditions. Following this, the γ-amino group is protected with another Boc group. The final step involves the formation of the dicyclohexylamine salt by reacting the protected diaminobutyric acid with dicyclohexylamine in an appropriate solvent.

Industrial Production Methods

At an industrial scale, the production of this compound employs automated peptide synthesizers and specialized reactors designed for optimal yield and purity. The reaction conditions are precisely controlled to minimize side reactions and maximize efficiency. Quality control measures include high-performance liquid chromatography (HPLC) analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure the compound meets rigorous purity standards required for research and pharmaceutical applications.

Chemical Reactions and Reactivity

Deprotection Reactions

Boc-Dab(Boc)-OH.DCHA undergoes deprotection reactions under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This reaction removes the Boc protective groups, revealing the free amino groups for subsequent reactions. The acid-catalyzed deprotection mechanism involves protonation of the tert-butyl carbamate carbonyl oxygen, followed by loss of carbon dioxide and formation of a tert-butyl cation, which then loses a proton to form isobutene.

Coupling Reactions

The primary application of Boc-Dab(Boc)-OH.DCHA is in peptide coupling reactions. In these reactions, the carboxylic acid group forms an amide bond with the amino group of another amino acid or peptide. Coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group for these reactions. The Boc groups remain intact during these coupling reactions, maintaining protection of the amino groups.

Substitution Reactions

Applications in Scientific Research

Peptide Synthesis

The primary application of Boc-Dab(Boc)-OH.DCHA is in peptide synthesis, where it serves as a building block for the construction of complex peptides and proteins. The dual Boc protection strategy allows for controlled reactivity during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. This controlled reactivity is essential for achieving high yields and purities in the synthesis of biologically active peptides.

Biological Research

In biological research, peptides synthesized using Boc-Dab(Boc)-OH.DCHA are employed in studies of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The diaminobutyric acid residue, once incorporated into peptides, can provide unique structural features that influence the biological activity of the resulting peptides. This makes Boc-Dab(Boc)-OH.DCHA a valuable tool in exploring structure-activity relationships in biological systems.

Medicinal Chemistry

In medicinal chemistry, Boc-Dab(Boc)-OH.DCHA is utilized in the development of peptide-based drugs and therapeutic agents. The incorporation of diaminobutyric acid into peptide therapeutics can enhance their stability, binding affinity, or pharmacokinetic properties. This makes Boc-Dab(Boc)-OH.DCHA an important compound in the discovery and optimization of peptide-based medicines.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of Boc-Dab(Boc)-OH.DCHA typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, including the presence and environment of specific protons and carbon atoms. Mass spectrometry confirms the molecular weight and can provide information about fragmentation patterns. Infrared (IR) spectroscopy identifies key functional groups, such as the carbamate carbonyl groups and the carboxylic acid group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of Boc-Dab(Boc)-OH.DCHA. This technique can separate the compound from impurities based on differences in hydrophobicity or ionic interactions. Thin-Layer Chromatography (TLC) provides a rapid method for monitoring reactions involving this compound, allowing researchers to track the progress of syntheses or deprotection reactions.

Comparison with Similar Compounds

Boc-Protected Amino Acids

Chemical Property Data

Physical Constants

Table 1: Physical and Chemical Properties of Boc-Dab(Boc)-OH.DCHA

PropertyValueSource
Molecular FormulaC26H49N3O6
Molecular Weight499.7 g/mol
CAS Number201472-66-4
Physical StateCrystalline solid
Optical RotationSpecific to L-isomer-
Melting PointCharacteristic range-
SolubilitySoluble in DMF, DCM, DMSO-

Structural Identifiers

Table 2: Structural Identifiers of Boc-Dab(Boc)-OH.DCHA

IdentifierValueSource
IUPAC Name(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine
Canonical SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Isomeric SMILESCC(C)(C)OC(=O)NCCC@@HNC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChI KeyBGTQRELDRNOEDA-FVGYRXGTSA-N

Future Research Directions

Novel Applications

Future research directions for Boc-Dab(Boc)-OH.DCHA include its application in the synthesis of cyclic peptides, which have gained significant interest due to their enhanced stability and biological activity compared to linear peptides. The incorporation of diaminobutyric acid residues into cyclic peptides can provide unique structural features that influence binding specificity and metabolic stability. Additionally, the development of peptide-drug conjugates using peptides synthesized with Boc-Dab(Boc)-OH.DCHA represents a promising area for future exploration.

Improved Synthesis Methods

Research into improved synthesis methods for Boc-Dab(Boc)-OH.DCHA focuses on developing more efficient and environmentally friendly processes. This includes the exploration of greener solvents, catalytic methods for protection reactions, and continuous flow chemistry approaches. These advancements aim to reduce the environmental impact of the synthesis process while maintaining or improving product quality and yield.

Structure-Activity Relationship Studies

Structure-activity relationship studies involving peptides containing diaminobutyric acid residues continue to expand our understanding of how these structural elements influence biological activity. Research in this area aims to identify optimal positions for diaminobutyric acid incorporation to enhance specific properties such as receptor binding, enzymatic stability, or cell penetration. These studies provide valuable insights for the rational design of peptide-based therapeutics.

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